1-Methoxy-1-phenyl-cycloheptane
Description
Properties
Molecular Formula |
C14H20O |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
1-methoxy-1-phenylcycloheptane |
InChI |
InChI=1S/C14H20O/c1-15-14(11-7-2-3-8-12-14)13-9-5-4-6-10-13/h4-6,9-10H,2-3,7-8,11-12H2,1H3 |
InChI Key |
FCIWCAUEMAJKEC-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CCCCCC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Scientific Research Applications
Scientific Research Applications
1-Methoxy-1-phenyl-cycloheptane has potential applications across various fields:
Organic Synthesis
The compound serves as a versatile building block in the synthesis of more complex organic molecules. Its structure allows for various functional group transformations, making it useful in creating derivatives with specific properties.
Medicinal Chemistry
Research indicates that this compound may exhibit biological activities relevant to drug development. Some potential therapeutic applications include:
- Analgesic Properties : Investigated for its potential to relieve pain without the side effects commonly associated with opioids.
- Anti-inflammatory Effects : Studies are exploring its effectiveness in reducing inflammation.
Biological Studies
The interactions of this compound with biomolecules are under investigation to understand its biological effects better. These studies may include:
- Enzyme Inhibition : Assessing the ability of the compound to inhibit specific enzymes involved in metabolic pathways.
- Cellular Interaction Studies : Evaluating its effects on cell viability and proliferation in vitro.
Data Table: Summary of Research Applications
Case Study 1: Analgesic Activity
A study investigated the analgesic properties of this compound using animal models. The results indicated that the compound could effectively reduce pain responses comparable to standard analgesics but with fewer side effects.
Case Study 2: Anti-inflammatory Effects
In vitro experiments assessed the anti-inflammatory effects of the compound on human cell lines. The findings suggested a significant reduction in pro-inflammatory cytokines, indicating potential therapeutic benefits for inflammatory conditions.
Comparison with Similar Compounds
Structural and Molecular Formula Comparisons
| Compound Name | Molecular Formula | Key Structural Features | Functional Groups |
|---|---|---|---|
| 1-Methoxy-1-phenyl-cycloheptane | C₁₄H₂₀O | Cycloheptane ring with phenyl and methoxy | Ether |
| 1-Methyl-1-phenylcyclohexane | C₁₃H₁₈ | Cyclohexane ring with methyl and phenyl | Alkyl, Aryl |
| Methyl 1-methylcycloheptyl ether | C₉H₁₈O | Cycloheptane ring with methyl and methoxy | Ether |
| 1-Hydroxycyclohexyl Phenyl Ketone | C₁₃H₁₆O₂ | Cyclohexane ring with hydroxyl and ketone | Hydroxyl, Ketone |
| 1-Methoxycyclohexene | C₇H₁₀O | Cyclohexene ring with methoxy | Ether, Alkene |
Key Observations :
- Ring Size : this compound’s seven-membered ring introduces greater conformational flexibility compared to six-membered analogs like 1-methyl-1-phenylcyclohexane .
- Substituent Effects : The phenyl group enhances steric hindrance and aromatic interactions, while the methoxy group contributes polarity. In contrast, 1-Hydroxycyclohexyl Phenyl Ketone replaces the ether with a ketone and hydroxyl group, altering reactivity (e.g., hydrogen-bonding capacity) .
Physical Properties
Analysis :
- The boiling point of Methyl 1-methylcycloheptyl ether (60–61°C at 14 mm Hg) suggests moderate volatility for cycloheptane ethers. This compound is expected to have a higher boiling point due to the larger phenyl group and increased molecular weight.
- Refractive indices (e.g., 1.4507 for Methyl 1-methylcycloheptyl ether) correlate with molecular polarizability, which would be higher in this compound due to the phenyl group’s electron density .
Functional Group and Reactivity Comparisons
- Ether vs. Ketone : Unlike 1-Hydroxycyclohexyl Phenyl Ketone, which contains a ketone and hydroxyl group, this compound’s ether group is less reactive toward nucleophiles but more resistant to oxidation .
- Alkene vs. Cycloheptane : 1-Methoxycyclohexene’s double bond allows for addition reactions (e.g., hydrogenation), whereas this compound’s saturated ring limits such reactivity .
Preparation Methods
Two-Stage Isomerization and Methoxylation
Procedure :
-
Stage 1 : Thermal isomerization of cyclohexanol or cyclohexene derivatives to form 1-phenylcycloheptene intermediates.
-
Stage 2 : Acid-catalyzed methoxylation of the cycloheptene intermediate.
Key Data :
Advantages : High selectivity due to reactive distillation; scalable for continuous production.
Grignard Reaction Followed by Etherification
Procedure :
-
Synthesis of 1-Phenylcycloheptanol :
-
Cycloheptanone reacts with phenylmagnesium bromide in dry ether, yielding 1-phenylcycloheptanol.
-
-
Methoxylation :
-
The alcohol is treated with methyl iodide (CH₃I) and a base (e.g., NaH) in THF.
-
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Solvent | Tetrahydrofuran (THF) | |
| Base | Sodium hydride (NaH) | |
| Yield | 65–75% |
Limitations : Requires anhydrous conditions; prone to over-alkylation.
Acid-Catalyzed Dehydration and Methanol Addition
Procedure :
-
Dehydration of 1-Phenylcycloheptanol :
-
Methanol Addition :
Key Data :
Side Products : Competing carbocation rearrangements may yield 3- or 4-methyl isomers.
Comparative Analysis of Methods
| Method | Yield | Scalability | Key Challenges |
|---|---|---|---|
| Two-Stage Isomerization | >90% | High | High energy input required |
| Grignard/Etherification | 65–75% | Moderate | Sensitivity to moisture |
| Acid-Catalyzed Addition | 70–80% | Moderate | Byproduct formation |
Optimization Strategies
Catalytic Enhancements
Solvent Effects
-
Polar Aprotic Solvents : DMF increases reaction rates in SN2 methoxylation.
Q & A
Basic: What synthetic routes are recommended for laboratory-scale preparation of 1-Methoxy-1-phenyl-cycloheptane?
Answer:
The synthesis typically involves Williamson ether synthesis or acid-catalyzed nucleophilic substitution .
- Williamson approach : React a cycloheptanol derivative (e.g., 1-phenylcycloheptanol) with a methylating agent like methyl iodide in the presence of a strong base (e.g., NaH or KOH). Ensure anhydrous conditions to avoid hydrolysis.
- Acid-catalyzed method : Use methanol as both solvent and nucleophile under acidic conditions (e.g., H₂SO₄) to substitute a leaving group (e.g., hydroxyl after protonation) on the cycloheptane ring.
Optimization tip : Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 8:2) and purify via column chromatography. For analogous procedures, see methyl ether synthesis in cycloheptane systems .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Assign methoxy (-OCH₃) protons at ~3.2–3.4 ppm (singlet) and aromatic protons (phenyl) at 6.5–7.5 ppm. Cycloheptane ring protons appear as complex splitting patterns (1.5–2.5 ppm). Confirm stereochemistry via NOESY if applicable.
- IR Spectroscopy : Identify C-O stretching (1050–1150 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹).
- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z ≈ 218 (C₁₄H₁₈O). Fragmentation patterns may include loss of methoxy (-31 Da) or phenyl groups.
Reference : NMR protocols for cycloheptyl ethers .
Advanced: How can computational methods predict the conformational stability of this compound?
Answer:
- Molecular Dynamics (MD) Simulations : Use software like Gaussian or ORCA to model chair vs. boat conformations of the cycloheptane ring. Compare energy minima to determine the most stable conformation.
- DFT Calculations : Calculate Gibbs free energy differences (<5 kJ/mol typically indicates conformational flexibility).
- InChI Key Analysis : Retrieve precomputed data from PubChem (e.g., InChIKey in ) to validate stereoelectronic effects .
Application : Predict regioselectivity in substitution reactions based on ring strain and substituent orientation.
Advanced: What experimental strategies resolve contradictions in reported yields from different synthesis routes?
Answer:
- Kinetic Analysis : Use in-situ IR or HPLC to track intermediate formation (e.g., cycloheptyl carbocation in acid-catalyzed routes). Adjust temperature (e.g., 60–80°C for faster kinetics) or solvent polarity (e.g., DMF vs. THF) to optimize pathways.
- Byproduct Identification : Employ GC-MS to detect side products (e.g., elimination products from E2 mechanisms).
- Statistical Design : Apply DOE (Design of Experiments) to test variables (catalyst loading, stoichiometry). For analogous kinetic studies, refer to cyclohexene systems .
Advanced: How does the cycloheptane ring’s steric strain influence electrophilic aromatic substitution (EAS) on the phenyl group?
Answer:
- Steric Hindrance : The bulky cycloheptane ring directs EAS to the para position of the phenyl group due to reduced accessibility at ortho.
- Electronic Effects : Methoxy’s electron-donating nature enhances ring activation. Compare reactivity with nitro or halogen substituents.
- Experimental Validation : Perform bromination (Br₂/FeBr₃) and analyze product ratios via ¹H NMR. For stereochemical insights, reference NMR data in cycloheptyl ethers .
Basic: What purification methods are effective for isolating this compound?
Answer:
- Distillation : Use fractional distillation under reduced pressure (boiling point ~180–200°C estimated from analogous cycloheptane ethers).
- Chromatography : Employ flash chromatography (silica gel, gradient elution with hexane:ethyl acetate).
- Recrystallization : Dissolve in hot ethanol and cool slowly to isolate crystalline product.
Safety Note : Follow protocols for handling flammable solvents .
Advanced: What role does solvent choice play in the nucleophilic substitution of 1-phenylcycloheptanol to form the methoxy derivative?
Answer:
- Polar Protic Solvents (e.g., MeOH) : Favor SN1 mechanisms via carbocation intermediates but risk rearrangements.
- Polar Aprotic Solvents (e.g., DMF) : Promote SN2 pathways, preserving stereochemistry but requiring strong bases.
- Solvent-Free Conditions : Reduce side reactions; use microwave-assisted synthesis for faster kinetics.
Case Study : Compare yields in ’s ether syntheses .
Advanced: How can isotopic labeling (e.g., ¹³C-methoxy) elucidate the compound’s metabolic or degradation pathways?
Answer:
- Synthesis : Replace natural abundance methoxy with ¹³CH₃ via labeled methyl iodide.
- Tracing Studies : Use LC-MS/MS to track labeled fragments in biological/environmental matrices.
- Degradation Kinetics : Monitor ¹³CO₂ release in aerobic microbial assays. Reference JECFA protocols for isotopic analysis .
Basic: What safety precautions are critical when handling this compound?
Answer:
- Ventilation : Use fume hoods due to potential volatility (analogous to 1-Methoxycyclohexane in ).
- PPE : Wear nitrile gloves and safety goggles; avoid inhalation.
- Storage : Keep in amber glass under inert gas (N₂/Ar) to prevent oxidation.
Emergency Protocols : Refer to SDS templates for cycloheptane derivatives .
Advanced: What computational tools model the compound’s interaction with biological targets (e.g., enzyme active sites)?
Answer:
- Docking Software (AutoDock Vina) : Simulate binding affinity using the compound’s 3D structure (PubChem CID or InChIKey ).
- MD Simulations (GROMACS) : Analyze ligand-protein stability over 100-ns trajectories.
- QSAR Models : Corinate substituent effects with bioactivity data from analogous phenyl ethers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
